molecular formula C31H33N3O4S B12758841 Bumetanide dibenzylamide CAS No. 885051-33-2

Bumetanide dibenzylamide

Cat. No.: B12758841
CAS No.: 885051-33-2
M. Wt: 543.7 g/mol
InChI Key: PXEMVEVMHVJJTK-UHFFFAOYSA-N
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Description

Bumetanide dibenzylamide is a derivative of bumetanide, a well-known loop diuretic used primarily to treat edema associated with congestive heart failure, hepatic and renal disease, and nephrotic syndrome. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy .

Preparation Methods

The synthesis of bumetanide dibenzylamide involves the reaction of bumetanide with dibenzylamine. The process typically includes the following steps:

Chemical Reactions Analysis

Bumetanide dibenzylamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

Bumetanide dibenzylamide exerts its effects by inhibiting the sodium-potassium-chloride cotransporter in cells. This inhibition leads to a decrease in intracellular chloride levels, which in turn affects the excitability of neurons. The compound’s ability to cross the blood-brain barrier enhances its effectiveness in targeting neurological pathways .

Comparison with Similar Compounds

Bumetanide dibenzylamide is compared with other similar compounds such as:

This compound stands out due to its enhanced ability to penetrate the blood-brain barrier and its potential therapeutic applications in neurology.

Properties

CAS No.

885051-33-2

Molecular Formula

C31H33N3O4S

Molecular Weight

543.7 g/mol

IUPAC Name

N,N-dibenzyl-3-(butylamino)-4-phenoxy-5-sulfamoylbenzamide

InChI

InChI=1S/C31H33N3O4S/c1-2-3-19-33-28-20-26(21-29(39(32,36)37)30(28)38-27-17-11-6-12-18-27)31(35)34(22-24-13-7-4-8-14-24)23-25-15-9-5-10-16-25/h4-18,20-21,33H,2-3,19,22-23H2,1H3,(H2,32,36,37)

InChI Key

PXEMVEVMHVJJTK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)N)OC4=CC=CC=C4

Origin of Product

United States

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